molecular formula C16H20N2O B7469460 4-cyano-N-cyclohexyl-N-ethylbenzamide

4-cyano-N-cyclohexyl-N-ethylbenzamide

货号 B7469460
分子量: 256.34 g/mol
InChI 键: CQVFKIOUIONOIU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-cyano-N-cyclohexyl-N-ethylbenzamide, commonly known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was first synthesized in 2012 by scientists at the University of Queensland in Australia. CX-5461 has been shown to have potential therapeutic benefits in various types of cancer, including breast, ovarian, and hematological malignancies.

科学研究应用

CX-5461 has been extensively studied for its potential therapeutic benefits in cancer treatment. It has been shown to selectively inhibit RNA polymerase I transcription, which is essential for the growth and proliferation of cancer cells. CX-5461 has been shown to be effective against various types of cancer, including breast, ovarian, and hematological malignancies. In addition, CX-5461 has been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.

作用机制

CX-5461 selectively inhibits RNA polymerase I transcription by binding to the DNA template and preventing the recruitment of RNA polymerase I. This leads to the inhibition of ribosomal RNA synthesis, which is essential for the growth and proliferation of cancer cells. CX-5461 has been shown to be highly selective for RNA polymerase I, with minimal effects on RNA polymerase II and III.
Biochemical and Physiological Effects:
CX-5461 has been shown to have a variety of biochemical and physiological effects. In cancer cells, CX-5461 inhibits ribosomal RNA synthesis, which leads to the inhibition of cancer cell growth and proliferation. CX-5461 has also been shown to induce DNA damage and activate the p53 pathway, which is a tumor suppressor pathway. In addition, CX-5461 has been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.

实验室实验的优点和局限性

One advantage of CX-5461 is its selectivity for RNA polymerase I, which makes it a promising therapeutic agent for cancer treatment. In addition, CX-5461 has been shown to enhance the effectiveness of other cancer treatments, which could lead to improved outcomes for cancer patients. However, there are also limitations to the use of CX-5461 in lab experiments. CX-5461 is a small molecule inhibitor, which means that it may not be effective against all types of cancer. In addition, CX-5461 has been shown to have off-target effects, which could lead to unwanted side effects.

未来方向

There are several future directions for the research and development of CX-5461. One direction is to further investigate the mechanism of action of CX-5461 and its effects on cancer cells. Another direction is to explore the potential of CX-5461 in combination with other cancer treatments, such as immunotherapy. In addition, there is a need to develop more selective and potent inhibitors of RNA polymerase I transcription that could be used in cancer treatment. Finally, there is a need for clinical trials to evaluate the safety and efficacy of CX-5461 in cancer patients.

合成方法

The synthesis of CX-5461 involves a series of chemical reactions, including the condensation of 4-cyanobenzaldehyde with cyclohexylamine to form a Schiff base intermediate. The Schiff base is then reduced with sodium borohydride to yield the corresponding amine. The amine is then reacted with ethyl chloroformate to form the final product, CX-5461. The synthesis of CX-5461 is a multi-step process that requires expertise in synthetic chemistry.

属性

IUPAC Name

4-cyano-N-cyclohexyl-N-ethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c1-2-18(15-6-4-3-5-7-15)16(19)14-10-8-13(12-17)9-11-14/h8-11,15H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQVFKIOUIONOIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C(=O)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。